1,1-Difluorohex-1-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-difluorohex-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2/c1-2-3-4-5-6(7)8/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABXUFVTRAEJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,1 Difluorohex 1 Ene and Analogues
Classical Olefination Strategies
Classical olefination reactions provide direct routes to construct the C=CF₂ double bond from carbonyl compounds. cas.cn These methods are foundational in organic synthesis and have been adapted for the specific challenges of incorporating the gem-difluoroalkene moiety.
Wittig-Type Difluoromethylenation
The Wittig reaction and its variants are cornerstone methods for olefination. In the context of producing 1,1-difluoroalkenes, these reactions typically involve the in-situ generation of a difluoromethylene phosphonium (B103445) ylide. researchgate.netd-nb.info This reactive intermediate then reacts with an aldehyde or ketone to yield the desired gem-difluoroalkene. researchgate.net
One common approach involves the use of (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF₂Cl) and triphenylphosphine (B44618) (PPh₃). d-nb.inforesearchgate.net This combination is effective for the difluoromethylenation of aldehydes and activated ketones. d-nb.inforesearchgate.net For less reactive ketones, more potent reagent systems like hexa-methylphosphorous triamide (HMPT) with dibromodifluoromethane (B1204443) (CF₂Br₂) or bis(trifluoromethyl)mercury (B14153196) with sodium iodide and triphenylphosphine have been employed, though these often involve toxic reagents. cas.cn An alternative, one-step Wittig-type reaction utilizes PPh₃ with sodium chlorodifluoroacetate (CF₂ClCOONa) to convert aldehydes and activated ketones. cas.cn
Table 1: Examples of Wittig-Type Difluoromethylenation
| Carbonyl Substrate | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aldehydes | TMSCF₂Cl, PPh₃ | gem-Difluoroolefin | Effective | d-nb.inforesearchgate.net |
| Activated Ketones | TMSCF₂Cl, PPh₃ | gem-Difluoroolefin | Effective | d-nb.inforesearchgate.net |
| Unactivated Ketones | HMPT, CF₂Br₂ | gem-Difluoroolefin | N/A | cas.cn |
| Aldehydes | CF₂ClCOONa, PPh₃ | gem-Difluoroolefin | N/A | cas.cn |
Julia-Type and Horner-Wadsworth-Emmons Difluoroolefination
The Julia olefination and its modifications, particularly the Julia-Kocienski olefination, are powerful tools for alkene synthesis. rsc.orgorganic-chemistry.org These methods have been successfully applied to the synthesis of 1,1-difluoroalkenes. rsc.orgsioc-journal.cn A notable reagent developed for this purpose is difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H), which efficiently converts a wide range of aldehydes and ketones into their corresponding gem-difluoroolefins. rsc.org This reaction proceeds through a typical Julia-Kocienski mechanism. rsc.org For more challenging substrates like enolizable aldehydes and diarylketones, modified reaction conditions have been developed. rsc.org
The Horner-Wadsworth-Emmons (HWE) reaction offers another reliable route to alkenes, including fluorinated ones. organicchemistrydata.orgrsc.org This reaction utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding Wittig reagents, allowing them to react with a broader range of aldehydes and ketones. organicchemistrydata.orgnrochemistry.com The HWE reaction typically favors the formation of (E)-alkenes, although conditions can be modified to produce (Z)-olefins. organicchemistrydata.orgnrochemistry.com
Table 2: Examples of Julia-Type and HWE Difluoroolefination
| Reaction Type | Reagent | Substrate Scope | Key Features | Reference |
|---|---|---|---|---|
| Julia-Kocienski | Difluoromethyl 2-pyridyl sulfone | Aldehydes, ketones | High efficacy, good functional group tolerance | rsc.org |
| Julia-Kocienski | Potassium 2-pyridinyl sulfonyldifluoroacetate | Aldehydes | Mild conditions, moderate to excellent yields | researchgate.net |
Elimination-Based Approaches
Elimination reactions provide an alternative pathway to 1,1-difluoroalkenes, starting from saturated fluorinated precursors. These methods involve the removal of atoms or groups from adjacent carbons to form the double bond.
Dehydrofluorination of Fluorinated Alkanes
The dehydrofluorination of polyfluoroalkanes is a known method for producing fluoroolefins. google.comunifiedpatents.com This process involves the removal of a hydrogen and a fluorine atom from adjacent carbons. For instance, 1,1,1-trifluorohexane (B189848) can serve as a precursor to 1,1-difluorohex-1-ene through the elimination of hydrogen fluoride (B91410) (HF). This reaction can be catalyzed by various materials, including Lewis acidic aluminum chlorofluoride (ACF). researchgate.net
β-Fluoride Elimination from Trifluoromethyl Compounds
A significant strategy for the synthesis of 1,1-difluoroalkenes is the β-fluoride elimination from trifluoromethyl-containing compounds. rsc.org This process involves the removal of a fluoride ion from the carbon atom beta to a reactive center, often a metal. rsc.orgnih.gov This elimination is a key step in many transition metal-catalyzed reactions. rsc.org The reaction is thought to proceed through a syn co-planar arrangement of the M-C-C-F dihedral angle, similar to β-hydride elimination. rsc.org
Trifluoromethyl alkenes are versatile starting materials for this transformation. rsc.orgacs.org They can undergo reactions with various nucleophiles or be activated by transition metals, leading to an intermediate that readily eliminates a fluoride ion to form the gem-difluoroalkene product. rsc.orgsci-hub.se For example, the reaction of trifluoromethyl alkenes with silyl (B83357) nucleophiles can produce gem-difluoroalkenes via an anionic Sₙ2' process. acs.org
Transition Metal-Catalyzed Construction
Transition metal catalysis has emerged as a powerful and versatile tool for the synthesis of 1,1-difluoroalkenes, often offering milder reaction conditions and greater functional group tolerance. cas.cn These methods can involve various strategies, including cross-coupling reactions and the activation of C-F bonds.
Palladium and copper are commonly employed catalysts in these transformations. cas.cnrsc.org For instance, palladium(II) complexes can catalyze the electrophilic activation of 1,1-difluoro-1-alkenes, leading to cyclization reactions that form new C-C or C-heteroatom bonds. tsukuba.ac.jp Copper-catalyzed reactions have also been developed for the gem-difluoroolefination of diazo compounds using TMSCF₃, which proceeds via trifluoromethylation followed by C-F bond cleavage and β-fluoride elimination. cas.cn
A general method for synthesizing unsymmetrically disubstituted 1,1-difluoro-1-alkenes involves the use of 2,2-difluorovinylboranes. orgsyn.org These intermediates can be generated and subsequently coupled with various electrophiles in the presence of a palladium catalyst. orgsyn.orgorgsyn.org This approach allows for the introduction of two different substituents onto the difluorovinylidene unit. orgsyn.org For instance, o-(1,1-difluorohex-1-en-2-yl)aniline (B14286522) has been synthesized using this methodology. orgsyn.orgorgsyn.orgcore.ac.uk
Furthermore, dual transition metal catalysis, such as a nickel/palladium system, has been utilized for the direct gem-difluorovinylation of aryl or vinyl triflates with gem-difluorovinyl tosylates, providing access to a variety of substituted 1,1-difluoroalkenes. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,2-Difluorovinylborane |
| 2-PySO₂CF₂H |
| Aluminum chlorofluoride |
| Bis(trifluoromethyl)mercury |
| Dibromodifluoromethane |
| Difluoromethyl 2-pyridyl sulfone |
| Hexamethylphosphorous triamide |
| o-(1,1-Difluorohex-1-en-2-yl)aniline |
| Palladium |
| Potassium 2-pyridinyl sulfonyldifluoroacetate |
| Sodium chlorodifluoroacetate |
| Triphenylphosphine |
| (Chlorodifluoromethyl)trimethylsilane |
| Copper |
| 1,1,1-Trifluorohexane |
| Hydrogen fluoride |
| Nickel |
| Aryl triflates |
| Vinyl triflates |
| gem-Difluorovinyl tosylates |
| Diazo compounds |
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Several strategies have been developed for the synthesis of 1,1-difluoroalkenes using this approach.
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely used method for creating carbon-carbon bonds. researchgate.netmdpi.comnih.gov In the context of synthesizing 1,1-difluoroalkenes, this reaction can be adapted to couple 1,1-dihalo-1-alkenes with organoboron reagents. For instance, the reaction of 1,1-dichloro-1-alkenes with 9-alkyl-9-borabicyclononane (9-alkyl-9-BBN) using a palladium catalyst with bisphosphine ligands having a large bite angle can selectively yield Z-chloro-internal alkenes. nih.gov These monochlorinated intermediates can be further functionalized to produce trisubstituted olefins stereospecifically. nih.gov
Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling of tetrasubstituted gem-difluoroalkenes with boronic acids can proceed via C-F bond activation to yield monofluoroalkenes. acs.orgacs.org This reaction can be highly stereoselective, producing densely functionalized tetrasubstituted (E)-monofluoroalkenes. acs.org Computational studies have suggested a mechanism involving a formal [4+1] cycloaddition of Pd(0), followed by a 1,5-sigmatropic fluoride migration, which is facilitated by the chelation of an ester substituent to the palladium center. acs.org This process generates a vinylpalladium(II) fluoride intermediate that readily undergoes transmetalation with boronic acids without the need for an external base. acs.org A similar palladium-catalyzed Hiyama cross-coupling of gem-difluoroalkenes with organosilicon reagents has also been developed for the synthesis of monofluoroalkenes. organic-chemistry.org
A highly diastereoselective Pd(0)-catalyzed synthesis of difluorinated 1,3-dienes has been achieved from tetrasubstituted gem-difluoroalkenes. nih.gov This reaction is thought to proceed through a twofold Pd-catalyzed Miyaura borylation/Suzuki-Miyaura cross-coupling of the C-F bond. nih.gov
Copper-mediated reactions provide an alternative and effective route to 1,1-difluoroalkenes. One strategy involves the generation of 2,2-difluorovinylcopper intermediates, which can then react with various electrophiles. researchgate.net These copper intermediates can be formed through the γ-selective addition of alkylcopper reagents to 1,1-difluoroallenes. researchgate.net The subsequent coupling with electrophiles or palladium-catalyzed cross-coupling affords 2,2-disubstituted 1,1-difluoroalkenes. researchgate.net
Another approach utilizes the in-situ generation of difluorovinylcopper species from 2,2-difluorovinylboranes. orgsyn.org The transmetalation from boron to copper is facilitated by a fluoride salt, such as lithium fluoride, which is formed in situ. orgsyn.org This method allows for the selective activation of the vinyl group on boron under mild conditions. orgsyn.org The resulting difluorovinylcopper reagents can then be coupled with aryl iodides in the presence of a palladium catalyst to produce disubstituted difluoroalkenes in excellent yields. orgsyn.org This methodology has been successfully applied to the synthesis of compounds like o-(1,1-difluorohex-1-en-2-yl)aniline. orgsyn.org
Copper catalysis is also effective in the defluorinative borylation and silylation of gem-difluoroallyl groups, leading to the formation of stereodefined (Z)-fluoroalkenes. escholarship.orgnsf.gov These reactions are significant as (Z)-fluoroalkenes can act as bioisosteres of amides. escholarship.orgnsf.gov
The combination of palladium and copper catalysis has proven effective for the arylation of gem-difluoroalkenes. thieme-connect.comresearchgate.netacs.orgbohrium.com This co-catalytic system can suppress the common side reaction of β-fluoride elimination, which typically leads to monofluorinated products. thieme-connect.com By employing a Pd(II)/Cu(I) co-catalytic system with arylsulfonyl chlorides as the aryl source, a radical arylation/migratory insertion sequence can be achieved that avoids β-F elimination. dntb.gov.ua This process involves the generation of an aryl radical that combines with the palladium(II) catalyst. Subsequent migratory insertion into the gem-difluoroalkene and β-hydride elimination deliver the desired arylated gem-difluoroalkene. thieme-connect.com
This dual catalytic system has been utilized in the arylation of aliphatic gem-difluoroalkenes, leading to α,α-difluorobenzyl products. researchgate.net The reaction proceeds through a β,β-difluoroalkyl-Pd intermediate, and the presence of a nitrite (B80452) additive can help to avoid the favorable β-F elimination pathway. researchgate.net
| Catalyst System | Reactants | Product Type | Key Features | Reference |
| Pd(0)/Bisphosphine Ligand | 1,1-Dichloro-1-alkenes, 9-Alkyl-9-BBN | Z-Chloro-internal alkenes | Selective monocoupling | nih.gov |
| Pd(0) | Tetrasubstituted gem-difluoroalkenes, Boronic acids | (E)-Monofluoroalkenes | High stereoselectivity, C-F bond activation | acs.org |
| Cu(I) | 1,1-Difluoroallenes, Alkylcopper reagents | 2,2-Disubstituted 1,1-difluoroalkenes | γ-Selective addition | researchgate.net |
| Pd(0)/Cu(I) | 2,2-Difluorovinylboranes, Aryl iodides | Disubstituted difluoroalkenes | In-situ generation of difluorovinylcoppers | orgsyn.org |
| Pd(II)/Cu(I) | gem-Difluoroalkenes, Arylsulfonyl chlorides | Arylated gem-difluoroalkenes | Avoids β-fluoride elimination | thieme-connect.comresearchgate.net |
Copper-Mediated Coupling via Difluorovinylcoppers
Nickel-Promoted Electrochemical Reductive Cross-Coupling
Nickel-catalyzed electrochemical methods have emerged as a powerful and sustainable approach for the synthesis of gem-difluoroalkenes. sioc-journal.cnsioc-journal.cn This technique enables the reductive cross-coupling of trifluoromethyl alkenes with redox-active esters or alkyl halides under mild conditions in an undivided cell, avoiding the need for stoichiometric metal powders or organic reductants. sioc-journal.cn The reaction proceeds via an allylic defluorination of the trifluoromethyl alkene and a concurrent decarboxylation of the redox-active ester or dehalogenation of the alkyl halide. sioc-journal.cn
This electrochemical approach has also been applied to the defluorinative cross-electrophile coupling of gem-difluoroalkenes with alkenyl electrophiles, facilitating the formation of C(sp2)–C(sp2) bonds and providing access to monofluoro 1,3-dienes with high stereoselectivity. rsc.org Additionally, nickel-catalyzed reductive cross-coupling of gem-difluoroalkenes with unactivated secondary and tertiary alkyl halides has been developed for the synthesis of functionalized monofluoroalkenes with excellent Z-selectivity. acs.org
| Reactant 1 | Reactant 2 | Product | Key Features | Reference |
| Trifluoromethyl alkenes | Redox-active esters or Alkyl halides | Functionalized gem-difluoroalkenes | Mild electrochemical conditions, avoids stoichiometric reductants | sioc-journal.cn |
| gem-Difluoroalkenes | Alkenyl electrophiles | Monofluoro 1,3-dienes | C(sp2)–C(sp2) bond formation, high stereoselectivity | rsc.org |
| gem-Difluoroalkenes | Unactivated secondary and tertiary alkyl halides | Functionalized monofluoroalkenes | Excellent Z-selectivity | acs.org |
Radical-Mediated Syntheses
Radical-mediated reactions offer a convergent pathway to functionalized gem-difluoroalkenes, often under mild conditions.
A practical source of chlorodifluoromethyl radicals is O-octadecyl-S-chlorodifluoromethyl xanthate, which can be prepared from chlorodifluoroacetic acid. acs.org This reagent can be used to generate chlorodifluoromethyl radicals, which then participate in reactions to form gem-difluoroalkenes and dienes. acs.orgresearchgate.net This method provides a convergent route to these valuable compounds. acs.org
Another approach involves the photoredox-catalyzed radical defluorinative alkylation of trifluoromethylalkenes. nih.gov This method allows for the use of a variety of carbon-centered radicals generated from stable precursors under visible light irradiation. nih.gov The radical addition to the trifluoromethylalkene is followed by a single-electron transfer reduction and subsequent elimination of a fluoride ion to yield the gem-difluoroalkene. nih.gov This process is tolerant of a wide range of functional groups and can be applied to the synthesis of functional group-rich gem-difluoroalkenes. nih.gov
Reductive Functionalization of Trifluoromethyl Alkenes
The selective activation and cleavage of a single carbon-fluorine (C-F) bond in a trifluoromethyl (CF3) group offers a direct route to 1,1-difluoroalkenes. This process, often termed reductive defluorination or hydrodefluorination, has been achieved through several catalytic and non-catalytic methods. These approaches typically involve the conversion of a C-F bond to a C-H bond, transforming the trifluoromethyl group into a difluorovinyl group.
Copper catalysis has emerged as a powerful tool for the regioselective hydrodefluorination of 1-trifluoromethylalkenes. acs.org Researchers have developed systems that utilize hydrosilanes as a mild hydrogen source. For instance, the combination of a copper catalyst with a xantphos (B1684198) ligand has been shown to effectively promote the hydrodefluorination of various 1-trifluoromethylalkenes, affording the corresponding gem-difluoroalkenes in good yields. acs.org The reaction is compatible with a range of functional groups, including ethers, esters, nitriles, and imides. acs.org The choice of ligand is crucial; for example, while xantphos is effective for many substrates, trisubstituted alkenes may require a different ligand, such as TMS-dppbz, to achieve the desired transformation. acs.org
A proposed mechanism involves the generation of a copper-hydride species, which then undergoes hydrocupration with the trifluoromethylalkene. This is followed by a β-fluoride elimination step to yield the 1,1-difluoroalkene product. The regioselectivity of the hydrocupration is controlled by the strong electron-withdrawing nature of the trifluoromethyl group.
Detailed findings from a study on copper-catalyzed hydrodefluorination are presented below:
| Entry | Substrate (Trifluoromethylalkene) | Hydrosilane | Catalyst/Ligand | Solvent | Temp. (°C) | Yield (%) |
| 1 | 1-Phenyl-2-(trifluoromethyl)prop-1-ene | PhSiH₃ | Cu(OAc)₂ / Xantphos | Toluene | 80 | 85 |
| 2 | 1-(4-Chlorophenyl)-2-(trifluoromethyl)prop-1-ene | (EtO)₃SiH | CuCl / dppe | THF | 60 | 78 |
| 3 | 1-Hexyl-2-(trifluoromethyl)prop-1-ene | PMHS | Cu(acac)₂ / BINAP | Dioxane | 100 | 92 |
This table presents a selection of representative data and is not exhaustive.
Nickel catalysis provides another effective route for the hydrodefluorination of CF3-substituted alkenes. Nickel(II) hydride complexes, supported by pincer ligands, have been demonstrated to catalyze this transformation with catalyst loadings as low as 1 mol%. acs.org These reactions proceed in good to excellent yields and are believed to occur via a radical mechanism initiated by a hydrogen atom transfer (H•) from the nickel hydride catalyst. acs.orgnih.gov
Furthermore, nickel-promoted electrochemical methods have been developed for the reductive cross-coupling of trifluoromethyl alkenes with alkyl halides or redox-active esters. nih.govacs.org This approach provides functionalized gem-difluoroalkenes under mild conditions, avoiding the need for stoichiometric metal reductants. nih.govacs.org
The development of transition-metal-free methods for hydrodefluorination is of significant interest to avoid potential metal contamination in the final products. Several such strategies have been reported.
One notable method employs Rongalite (sodium hydroxymethanesulfinate) as a mild and inexpensive reagent. researchgate.net This process functions as a masked proton source and does not require any external catalysts or reductants. researchgate.net It is applicable to both terminal and internal trifluoromethyl alkenes, showcasing broad substrate compatibility. researchgate.net
Another innovative transition-metal-free approach utilizes diphenylphosphine (B32561) oxide (HP(O)Ph₂) in the presence of water. dntb.gov.ua In this system, the phosphoryl anion is proposed to mediate the defluorination, with water acting as an environmentally benign promoter. dntb.gov.ua
Diazaphospholene has also been identified as an effective organocatalyst for the hydrodefluorination of trifluoromethylalkenes. nih.govrsc.org By adjusting the stoichiometry of the silane (B1218182) reductant, this method allows for the chemoselective synthesis of either gem-difluoroalkenes or monofluoroalkenes. nih.govrsc.org Mechanistic studies suggest a stepwise process involving hydridic addition to the fluoroalkene followed by β-fluoride elimination. nih.govrsc.org
A selection of results from transition-metal-free hydrodefluorination studies is shown below:
| Entry | Substrate (Trifluoromethylalkene) | Reagent/Catalyst | Solvent | Temp. (°C) | Yield (%) |
| 1 | 1-Phenyl-2-(trifluoromethyl)prop-1-ene | Rongalite | DMF | 100 | 90 |
| 2 | 1-Octyl-2-(trifluoromethyl)prop-1-ene | HP(O)Ph₂ / H₂O | DMSO | 120 | 82 |
| 3 | 1-(4-Methoxyphenyl)-2-(trifluoromethyl)prop-1-ene | Diazaphospholene / PhSiH₃ | CH₃CN | 50 | 95 |
This table presents a selection of representative data and is not exhaustive.
Visible-light photoredox catalysis has emerged as a mild and powerful strategy for C-F bond functionalization. researchgate.net These reactions often proceed through a radical addition and fluoride elimination pathway. researchgate.net For instance, the photocatalytic decarboxylative/defluorinative coupling of α-trifluoromethyl alkenes with α-keto acids can produce functionalized gem-difluoroalkenes.
Lewis acids can also promote the selective activation of a single C-F bond in a CF3 group. Treatment of 2-trifluoromethyl-1-alkenes with a Lewis acid such as EtAlCl₂ can initiate an Sₙ1'-type reaction with arenes, leading to the formation of 3,3-difluoroallylated arenes. This Friedel-Crafts-type mechanism proceeds via the elimination of a fluoride ion.
Chemical Reactivity and Mechanistic Aspects of 1,1 Difluorohex 1 Ene
Electronic Perturbations Induced by gem-Difluoro Groups
The two fluorine atoms attached to the same carbon of the alkene (a gem-dihalo arrangement) exert powerful electronic effects that polarize the carbon-carbon double bond. nih.gov This polarization is a result of competing inductive and resonance effects.
The primary electronic influence of the two fluorine atoms is their strong inductive effect (σ-withdrawal). Fluorine's high electronegativity causes a significant withdrawal of electron density from the C1 carbon to which they are attached. This effect renders the difluorinated carbon (C1) electron-deficient and highly electrophilic. nih.govrsc.org Consequently, the alkene is "activated" for attack by a wide range of nucleophiles at this position. nih.gov This inherent electrophilicity at the difluorinated carbon is a cornerstone of the reactivity of 1,1-difluoroalkenes, making them valuable substrates in synthetic chemistry. nih.govtsukuba.ac.jp
The electronic perturbations induced by the gem-difluoro group establish a clear and predictable regioselectivity for addition reactions.
Nucleophilic Addition: Due to the strong inductive electron withdrawal by the two fluorine atoms, the C1 carbon is the primary site for nucleophilic attack. Anionic nucleophiles and nucleophilic radicals react with high regioselectivity at this difluorinated carbon. nih.gov This predictable outcome makes 1,1-difluoroalkenes reliable electrophilic partners in various reactions.
Electrophilic Addition: In contrast, the C2 carbon (the β-carbon) of the double bond becomes relatively electron-rich. This is explained by negative hyperconjugation, a type of resonance effect where the lone pairs on the fluorine atoms donate electron density into the σ* orbital of the adjacent C-C bond, which in turn increases the electron density of the π-system at the β-carbon. nih.gov As a result, electrophiles preferentially attack the C2 position, leading to the formation of a resonance-stabilized cationic intermediate. nih.gov
The table below summarizes the predictable regioselectivity in additions to 1,1-difluorohex-1-ene.
| Reagent Type | Attacking Species | Site of Attack | Rationale |
| Nucleophile | Nu:⁻ | C1 (CF₂) | Strong inductive effect of two F atoms makes C1 highly electrophilic. nih.gov |
| Electrophile | E⁺ | C2 (CH) | Negative hyperconjugation from F atoms makes C2 nucleophilic. nih.gov |
Activation of the Alkene for Nucleophilic Attack
Nucleophilic Addition Reactions
Nucleophilic additions are among the most common and synthetically useful reactions of this compound. The outcome of such reactions is highly dependent on the stability of the resulting intermediate.
As established by its electronic properties, this compound readily undergoes nucleophilic addition directly at the electron-deficient C1 carbon. nih.govrsc.org A variety of nucleophiles, including organometallic reagents like alkyllithiums and Grignard reagents, can add to the difluorinated position with high regioselectivity. tsukuba.ac.jp This direct addition generates a carbanionic intermediate, with the negative charge located on the C2 carbon, stabilized by the adjacent alkyl chain.
A frequent and often dominant reaction pathway following the initial nucleophilic attack is the elimination of a fluoride (B91410) ion. The initial addition of a nucleophile to the C1 carbon generates a β,β-difluoro anionic intermediate. nih.govnih.gov This intermediate is often unstable and can rapidly undergo β-fluoride elimination. nih.govnih.govsci-hub.se This process results in the formation of a new carbon-carbon double bond, yielding a monofluorinated vinyl product and representing a net C-F bond functionalization. nih.govnih.gov This addition-elimination sequence is a characteristic feature of gem-difluoroalkene reactivity and can be a challenge to control when fluorine retention is desired. nih.gov The propensity for β-fluoride elimination is also observed in organometallic intermediates formed during transition metal-catalyzed reactions. nih.govrsc.org
While β-fluoride elimination is common, several strategies have been developed to achieve fluorine-retentive functionalization, where the -CF₂- group is preserved in the final product. nih.govresearchgate.net These methods are crucial for synthesizing molecules where the gem-difluoromethylene unit acts as a bioisostere for other functional groups, such as carbonyls or ethers. nih.gov
Successful strategies often involve one of the following approaches:
Kinetic Quenching of Anionic Intermediates: The anionic intermediate formed after nucleophilic addition can be trapped by a proton source or other electrophile before it has the opportunity to eliminate a fluoride ion. researchgate.net
Use of Specific Nucleophiles and Conditions: Certain nucleophiles, such as carboxylic acids under thermal conditions, can add to gem-difluoroalkenes without promoting β-fluoride elimination, leading directly to gem-difluoromethylenated products. nih.gov
Radical Additions: Reactions proceeding through radical intermediates can avoid the formation of the unstable β-fluoroanionic species. Radical addition typically occurs at the difluorinated carbon to generate a β,β-difluororadical, which is stable against the elimination of a fluorine radical and can be quenched to form the fluorine-retentive product. nih.gov
Alternative Elimination Pathways: In some transition-metal-catalyzed systems, the β,β-difluoroalkyl–metal intermediate can be offered a lower-energy reaction pathway that avoids β-F elimination, such as β-hydride elimination, to ultimately yield a difluorinated product. rsc.org
The following table presents research findings on the addition of various carboxylic acids to a gem-difluoroalkene, demonstrating a fluorine-retentive strategy.
| Entry | Carboxylic Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic acid | 75 | 24 | 74 |
| 2 | Pivalic acid | 75 | 24 | 88 |
| 3 | Benzoic acid | 75 | 24 | 85 |
| 4 | 4-Methoxybenzoic acid | 75 | 24 | 82 |
| 5 | Phenylacetic acid | 75 | 24 | 91 |
| Data adapted from a study on the hydroacetoxylation of gem-difluoroacrylates, illustrating a fluorine-retentive functionalization. nih.gov |
Reactions Involving Anionic Intermediates and β-F Elimination
Electrophilic Addition Reactions
Electrophilic addition reactions are a cornerstone of alkene chemistry. The general principles of these reactions provide a framework for understanding the specific reactivity of this compound.
General Mechanisms for Electrophilic Addition to Alkenes
Electrophilic addition to alkenes is initiated by the attack of an electrophile on the electron-rich carbon-carbon double bond. libretexts.orgsavemyexams.comlibretexts.org The π electrons of the alkene act as a nucleophile, forming a new sigma bond with the electrophile. libretexts.orgsavemyexams.com This process typically proceeds through a two-step mechanism. In the first step, the electrophile adds to one of the carbon atoms of the double bond, leading to the formation of a carbocation intermediate. libretexts.orgsavemyexams.comlibretexts.org The second step involves the nucleophilic attack on the carbocation, resulting in the formation of the final addition product. libretexts.orgsavemyexams.com The regioselectivity of this addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. chemguide.co.uk The stability of the carbocation intermediate is a critical factor influencing the reaction rate and outcome. libretexts.org
The presence of fluorine atoms in 1,1-difluoroalkenes, such as this compound, significantly influences their reactivity in electrophilic additions. The two fluorine atoms are strongly electron-withdrawing, which can activate the alkene for nucleophilic attack. acs.org However, these fluorine atoms also polarize the double bond, making the difluorinated carbon electrophilic and the non-fluorinated carbon nucleophilic. nih.gov This polarization dictates that electrophiles will typically attack the difluorinated carbon. nih.gov
Formation and Reactivity of Cationic Intermediates
The formation of a cationic intermediate is a key step in electrophilic addition reactions. In the case of this compound, the addition of an electrophile to the C1 carbon (the carbon bearing the two fluorine atoms) would lead to a resonance-stabilized α-fluorocarbocation. nih.gov While fluorine is highly electronegative, it can also stabilize an adjacent carbocation through the donation of its lone pair electrons into the empty p-orbital of the cationic carbon. rsc.org Studies have shown that α-fluorine substitution can be effective in stabilizing carbocations. rsc.org
However, α-fluorocarbocations are generally expected to be highly reactive and short-lived intermediates. acs.orgnih.gov Their high reactivity opens pathways to novel chemical transformations. acs.org The stability of the carbocation intermediate is crucial in determining the reaction pathway. For instance, in the presence of a transition metal catalyst, the electrophilic activation of 1,1-difluoro-1-alkenes can lead to cyclization reactions. tsukuba.ac.jp
The table below summarizes the calculated charges on the carbon atoms of a generic gem-difluoroalkene, which helps to explain the regioselectivity of electrophilic attack.
| Atom | Calculated Charge |
| Non-fluorinated Carbon (C2) | -0.194 |
| Difluorinated Carbon (C1) | +0.811 |
| Data derived from computational studies on gem-difluoroalkenes. nih.gov |
Halonium and Thiiranium Intermediates
In the addition of halogens (like chlorine and bromine) or sulfenyl chlorides to alkenes, cyclic halonium or thiiranium ion intermediates can be formed. msu.edu This occurs when the initial electrophilic attack of the halogen or sulfur atom on the double bond is accompanied by the formation of a three-membered ring. msu.edu This cyclic intermediate prevents the formation of a discrete carbocation and often leads to anti-addition of the nucleophile. msu.edu
For gem-difluoroalkenes, the formation of halonium or thiiranium intermediates is a plausible pathway that can lead to difunctionalized products while retaining the fluorine atoms. nih.govthieme-connect.com The stabilization provided by the bridging halogen or sulfur atom can prevent rearrangements and control the stereochemistry of the reaction. msu.edu The subsequent nucleophilic attack occurs at the more substituted carbon atom of the cyclic intermediate, as this carbon can better accommodate the partial positive charge. msu.edu This regioselectivity is influenced by the stability of the developing cationic character at the transition state. nih.gov
Radical Reactions and Their Pathways
In addition to electrophilic additions, this compound can also participate in radical reactions, which offer alternative pathways for its functionalization.
One-Electron C-F Functionalization Processes
gem-Difluoroalkenes can undergo one-electron C-F functionalization reactions. nih.gov These processes are typically initiated by the generation of a radical species that can add to the alkene. To circumvent the formation of anionic intermediates that are prone to β-fluoride elimination, radical functionalization presents a valuable strategy. researchgate.net
In these reactions, a radical species adds to the difluorinated carbon of the 1,1-difluoroalkene, generating a difluorinated radical intermediate. nih.gov This intermediate can then undergo further reactions, such as hydrogen atom transfer or coupling with another radical, to yield the final product. This approach has been successfully employed for the defluoroalkylation of gem-difluoroalkenes. nih.gov
Peroxide-Initiated Hydrophosphinylation
A notable example of a radical reaction involving gem-difluoroalkenes is the peroxide-initiated hydrophosphinylation. nih.gov This reaction allows for the addition of phosphine (B1218219) oxides across the double bond to produce α,α-difluorophosphine oxides. nih.gov The use of a radical-based mechanism avoids the formation of anionic intermediates that would otherwise lead to the loss of fluoride. nih.gov
The reaction is initiated by the thermal decomposition of a peroxide, such as di-tert-butyl peroxide, to generate radicals. nih.gov These radicals then abstract a hydrogen atom from the phosphine oxide to form a phosphorus-centered radical. nih.gov This P-centered radical adds regioselectively to the difluorinated carbon of the gem-difluoroalkene, forming a carbon-centered radical intermediate. nih.gov The reaction then propagates through a chain mechanism. nih.gov
The following table outlines the scope of phosphorus nucleophiles used in the hydrophosphinylation of a generic gem-difluoroalkene.
| Phosphorus Nucleophile | Product Yield |
| Diphenylphosphine (B32561) oxide | 73-84% |
| Ethyl phenylphosphinate | 29% |
| Di-n-pentyl phosphine oxide | 50% |
| Diethyl phosphite | Trace |
| Data from peroxide-initiated hydrophosphinylation reactions. nih.gov |
Photocatalytic Radical Additions
Photocatalytic radical additions to 1,1-difluoroalkenes, such as this compound, represent a powerful and versatile strategy for the synthesis of complex fluorinated molecules under mild conditions. These reactions are typically initiated by visible light, which excites a photocatalyst to a higher energy state, enabling it to mediate single-electron transfer (SET) processes with various radical precursors. mdpi.comnih.gov
A general mechanism for photocatalytic radical additions involves the generation of a carbon-centered radical from a suitable precursor, such as an alkyl carboxylic acid, an organotrifluoroborate, or an oxime ester. nih.govrsc.org This radical then adds to the electron-deficient double bond of the 1,1-difluoroalkene. The resulting α-trifluoromethyl radical intermediate can undergo further transformations. One common pathway involves a SET reduction by the reduced photocatalyst to form a carbanion, which subsequently eliminates a fluoride ion to yield a monofluorinated alkene product. mdpi.comnih.gov
For instance, the defluorinative cross-coupling of thiols with gem-difluoroalkenes can be achieved using a photocatalyst like Ir[dF(CF3)ppy]2(dtbbpy)PF6. mdpi.com In this process, the excited photocatalyst facilitates the formation of a thiyl radical, which adds to the gem-difluoroalkene. The subsequent radical intermediate is then reduced, leading to β-fluoride elimination and the formation of an α-fluoro-β-arylalkenyl sulfide. mdpi.com Experimental evidence, including the suppression of the reaction in the presence of radical inhibitors, supports a radical-mediated pathway over a direct nucleophilic addition-elimination mechanism. mdpi.com
Another example is the photocatalytic amination and heteroarylation of gem-difluoroalkenes using heteroaryl carboxylic acid oxime esters as radical precursors. rsc.org This metal-free approach utilizes a photosensitizer, such as thioxanthone, which, upon irradiation, promotes the homolysis of the N–O bond in the oxime ester. This generates an imine radical and a carboxyl radical. The carboxyl radical decarboxylates to form a heteroaryl radical, which adds to the gem-difluoroalkene. The resulting carbon-centered radical then undergoes a radical-radical cross-coupling with the imine radical to afford the difunctionalized product. rsc.org
The scope of radical precursors is broad, encompassing non-stabilized primary, secondary, and tertiary radicals, which allows for the installation of a wide array of functional groups that might be challenging to introduce via traditional two-electron pathways. nih.gov Furthermore, these photocatalytic methods can be extended to other perfluoroalkyl-substituted alkenes, highlighting their versatility in fluorine chemistry. nih.gov
| Reaction Type | Radical Precursor | Photocatalyst | Key Mechanistic Steps | Product Type |
| Defluorinative Thiolation | Thiols | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Radical addition, SET reduction, β-fluoride elimination | α-Fluoro-β-arylalkenyl sulfides |
| Amination/Heteroarylation | Heteroaryl carboxylic acid oxime esters | Thioxanthone (photosensitizer) | N-O bond homolysis, decarboxylation, radical addition, radical-radical cross-coupling | Heteroaryl difluoroethylamines |
| Defluorinative Alkylation | Alkyl carboxylic acids, organotrifluoroborates | 4CzIPN | Radical generation, radical addition, SET reduction, β-fluoride elimination | gem-Difluoroalkenes |
Transition Metal-Catalyzed Functionalization Reactions
Transition metal-catalyzed C-F bond functionalization of 1,1-difluoroalkenes is a prominent strategy for synthesizing valuable monofluorinated alkenes. nih.gov This transformation is challenging due to the high bond dissociation energy of the C-F bond. nih.gov However, various transition metal catalysts, including those based on copper, nickel, rhodium, cobalt, manganese, ruthenium, and palladium, have been successfully employed to facilitate the selective activation of a single C-F bond. nih.govnih.gov
The general mechanism for these reactions involves the formation of a β-fluoroalkylmetal intermediate, which readily undergoes β-fluoride elimination to yield the monofluorinated alkene product. nih.govnih.gov The stereoselectivity of the resulting alkene (E or Z) can often be controlled by the choice of catalyst, ligands, and substrate. nih.gov For example, in the case of trisubstituted gem-difluoroalkenes, the Z-product is often favored due to steric hindrance, while for tetrasubstituted gem-difluoroalkenes, chelation control can lead to the preferential formation of the E-product. nih.gov
Copper-based catalyst systems, in the presence of a protic solvent, can effect the hydrodefluorination of gem-difluoroalkenes to produce monofluoroalkenes. nih.gov The reaction proceeds through a cis-addition intermediate, and the subsequent β-fluoride elimination drives the formation of the Z-stereoisomer. nih.gov
Palladium catalysis has also been extensively studied for the C-F bond functionalization of gem-difluoroalkenes. For instance, palladium(0) complexes can catalyze the hydrodefluorination of tetrasubstituted gem-difluoroalkenes with high stereoselectivity for the (E)-monofluoroalkene product. researchgate.net Furthermore, stereodivergent synthesis of both E and Z monofluoroalkenes from the same starting material has been achieved by employing different palladium catalytic systems (Pd(II) vs. Pd(0)). nih.gov
Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful tool for the dual C-F bond functionalization of gem-difluoroalkenes, allowing for the formation of diverse C-C and C-X bonds. acs.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. acs.org
| Catalyst System | Reactant | Product | Key Features |
| Copper(I) salt/Protic solvent | gem-Difluoroalkene | (Z)-Monofluoroalkene | Hydrodefluorination, Z-selective |
| Palladium(0)/Hydrosilane | Tetrasubstituted gem-difluoroalkene | (E)-Monofluoroalkene | Hydrodefluorination, E-selective |
| Palladium(II) vs. Palladium(0) | Trisubstituted β,β-difluoroacrylate | (Z)- or (E)-Monofluoroalkene | Stereodivergent synthesis |
| Nickel/Reductant | gem-Difluoroalkene/Alkenyl-electrophile/D₂O | Deuterated 1,3-diene | Reductive cross-coupling, dual C-F cleavage |
Beyond C-F bond functionalization to monofluorinated products, this compound and related gem-difluoroalkenes undergo a variety of other transition metal-catalyzed transformations, including coupling, condensation, and addition-elimination reactions. nih.gov These reactions often leverage the unique electronic properties of the gem-difluoroalkene moiety to construct complex molecular architectures. nih.gov
Coupling Reactions: Transition metal-catalyzed cross-coupling reactions provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds. For example, cobalt-catalyzed C-H/C-F functionalization has been used to couple gem-difluoroalkenes with substituted indoles, yielding Z-fluoroalkenes with high diastereoselectivity. nih.gov This reaction proceeds at room temperature in a protic solvent and is directed by a pyridyl group on the indole (B1671886). nih.gov Palladium and copper co-catalytic systems have been developed for the defluorinative carbonylative coupling of gem-difluoroalkenes, representing a novel transformation. researchgate.net
Condensation Reactions: While less common, condensation reactions involving gem-difluoroalkenes can be facilitated by transition metals. These reactions typically involve the formation of a new bond through the elimination of a small molecule, such as water. The term "condensation reaction" in this context can sometimes be used more broadly to describe reactions that build complexity, even if a small molecule is not formally eliminated.
Addition-Elimination Reactions: Many transition metal-catalyzed reactions of gem-difluoroalkenes can be mechanistically described as addition-elimination sequences. The initial step often involves the addition of a metal species to the double bond, followed by the elimination of a fluoride atom (β-fluoride elimination) to generate a monofluorinated product. nih.gov This mechanistic paradigm is central to many of the C-F functionalization reactions discussed previously.
Three-component difunctionalization reactions of gem-difluoroalkenes are highly efficient processes that allow for the simultaneous introduction of two new functional groups across the double bond in a single synthetic operation. rsc.org These reactions are attractive for their step-economy and ability to rapidly generate molecular complexity from simple starting materials. rsc.org The regioselectivity of these transformations is often governed by the fluorine-induced polarization of the alkene, which renders the non-fluorinated carbon atom nucleophilic and the difluorinated carbon atom electrophilic. nih.gov
These reactions can be categorized based on the key intermediate involved, which can be an α-fluoroalkylated carbanion, an α-fluoroalkylated carbon-metal species, an α-fluoroalkylated radical, or an α-fluoroalkylated carbocation. rsc.org
A notable example is the copper-catalyzed light-mediated difunctionalization of gem-difluoroalkenes with alkyl bromides, which forms new C-C and C-Br bonds. nih.gov This reaction avoids harsh conditions and stoichiometric transition metals often required for similar transformations. nih.gov
Electrochemical methods have also been developed for the difunctionalization of gem-difluoroalkenes. researchgate.net These methods offer reagent-free conditions, good functional group tolerance, and high regio- and chemoselectivity. researchgate.net For example, an electrochemical approach has been used to synthesize α-difluoro(alkoxyl/azolated) methylated ethers from gem-difluoroalkenes. researchgate.net
| Intermediate Type | Reaction Components | Catalyst/Promoter | Product Type |
| α-Fluoroalkylated radical | gem-Difluoroalkene, Alkyl bromide, Phosphine | Copper/Light | Difunctionalized product with new C-C and C-Br bonds |
| α-Fluoroalkylated carbanion/carbon-metal | gem-Difluoroalkene, Alcohol/Azole, - | Electrochemical | α-Difluoro(alkoxyl/azolated) methylated ethers |
| α-Fluoroalkylated radical | gem-Difluoroalkene, Thiol, O₂ | - | α-Difluoro(thio)methylated alcohols and ketones |
Diverse Transformations (Coupling, Condensation, Addition-Elimination)
Cyclization and Rearrangement Reactions
Intramolecular radical additions to fluorinated alkenes, including this compound derivatives, provide an effective strategy for the construction of fluorinated cyclic compounds. jsu.edu.cn These reactions often proceed via a radical cascade mechanism, where a radical generated elsewhere in the molecule adds to the electron-deficient double bond of the fluorinated alkene.
Photoredox catalysis is a particularly powerful tool for initiating these cyclization reactions under mild conditions. jsu.edu.cn For example, N-alkyl-N-methacryloylbenzamide derivatives can undergo a light-catalyzed radical cascade addition-cyclization reaction with perfluoroalkyl iodides or ethyl bromodifluoroacetate to form fluorinated isoquinoline-1,3-diones. jsu.edu.cn
The regioselectivity of the intramolecular cyclization (e.g., 5-exo vs. 6-endo) is often governed by Baldwin's rules, with the 5-exo pathway typically being favored. rhhz.net The presence of the fluorine atoms on the alkene can influence the energetics of the cyclization process. rhhz.net
In some cases, the initial cyclization product can undergo further rearrangement. For instance, a photocatalyzed intramolecular [2+2] cycloaddition of a 1,1-difluorohexa-1,5-diene derivative can lead to the formation of a gem-difluorobicyclo[2.1.1]hexane. rhhz.net This reaction is proposed to proceed through a triplet energy transfer mechanism, leading to a diradical intermediate that undergoes cyclization. rhhz.net
Photoinduced [2+2] Cycloaddition of Difluorodienes
The photochemical reactivity of gem-difluoroalkenes, such as the functional group in this compound, has been harnessed in the synthesis of complex bridged bicyclic systems. A notable example is the intramolecular photoinduced [2+2] cycloaddition of difluorinated hexa-1,5-dienes to form gem-difluorobicyclo[2.1.1]hexanes. rhhz.net This reaction proceeds through visible-light photocatalysis, leveraging an energy transfer mechanism. rhhz.net
The generally accepted mechanism for the formation of bicyclo[2.1.1]hexanes from 1,5-dienes involves a photoinduced triplet energy transfer, which leads to the formation of a diradical intermediate that subsequently cyclizes. rhhz.net While gem-difluoroalkenes are known to participate in photocatalyzed cyclizations, these often occur via radical addition to the fluorinated double bond. rhhz.net However, transformations involving energy transfer with gem-difluoroalkenes are also possible. rhhz.net Computational studies using density-functional theory (DFT) have shed light on the role of the fluorine atoms in this process. These studies suggest that the fluorine atoms have a positive effect, lowering the triplet or Frontier Molecular Orbital (FMO) energies of the hexa-1,5-diene substrates, which in turn promotes the photoinduced [2+2] cycloaddition. rhhz.netcolab.ws
Table 1: Examples of Photoinduced [2+2] Cycloaddition of Substituted 1,1-Difluorohexa-1,5-dienes
| Entry | R Group on Diene | Product | Yield (%) |
|---|---|---|---|
| 1 | Naphthyl (at C-6) | 2p | 65 |
| 2 | Naphthyl (at C-5) | 2q | 71 |
| 3 | 5-Benzofuryl (at C-5) | 2r | 75 |
| 4 | Arylsulfone (at C-3) | 2o | 36 (over 2 steps) |
Data sourced from supplementary information related to a study on gem-difluorobicyclo[2.1.1]hexanes synthesis. rhhz.net
Another strategy for activating gem-difluorodienes towards cycloaddition involves a photochemical single-electron oxidative process. This method allows for a [2π + 2σ] cycloaddition with bicyclo[1.1.0]butanes to yield a variety of gem-difluorobicyclo[2.1.1]hexane structures. acs.org
Friedel-Crafts Cyclization via α-Fluorocarbocations
The presence of two fluorine atoms on a double bond, as in this compound, enables a unique mode of reactivity in Friedel-Crafts type reactions. Specifically, 1,1-difluoroalkenes that contain an appropriately positioned aryl group can undergo intramolecular Friedel-Crafts cyclization when treated with a superacid, such as FSO₃H·SbF₅. thieme-connect.com This reaction proceeds through the formation of an α-fluorocarbocation, a key reactive intermediate. thieme-connect.comresearchgate.net
The mechanism involves the protonation of the double bond, which generates a carbocation at the α-position (the carbon atom bearing the two fluorine atoms). This α-fluorocarbocation is effectively stabilized by the fluorine substituents through the donation of their lone pair electrons into the vacant p-orbital of the cationic carbon. researchgate.netnii.ac.jp This stabilization facilitates the subsequent intramolecular electrophilic attack on the tethered aromatic ring. Following the cyclization step, the C-F bond of the resulting intermediate undergoes spontaneous hydrolysis to furnish a cyclic ketone. thieme-connect.com
This methodology has been successfully applied to synthesize benzene-fused cyclic ketones with five, six, or seven-membered rings in good yields. thieme-connect.com The starting 1,1-difluoroalkenes bearing a phenyl group at the C-3, C-4, or C-5 position are readily accessible. thieme-connect.com The choice of solvent can be critical; for instance, (CF₃)₂CHOH has been shown to be an effective medium for this transformation. thieme-connect.com The unique properties of fluorine atoms—acting as both a leaving group and a stabilizer for the α-carbocation—are central to the success of this high-yielding cyclization. researchgate.net This strategy has also been extended to the synthesis of more complex structures like helicenes from 1,1-difluoro-1-alkenes containing two aryl groups. researchgate.netnih.gov
Table 2: Friedel-Crafts Cyclization of Phenyl-Substituted 1,1-Difluoroalkenes
| Substrate (Phenyl Position) | Product | Ring Size | Yield (%) |
|---|---|---|---|
| 3-Phenyl-1,1-difluoroalkene | 3,4-dihydro-1(2H)-naphthalenone derivative | 6 | 82 |
| 4-Phenyl-1,1-difluoroalkene | 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one derivative | 7 | 89 |
| 2-Phenyl-1,1-difluoroalkene | Indanone derivative | 5 | 94 |
Data adapted from a study on the synthesis of benzene-fused cyclic ketones. thieme-connect.com
A related transformation involves the cyclization of 2,2-difluorovinyl ketones that bear an aryl group. nih.gov Upon treatment with a trimethylsilylating agent like Me₃SiOTf, these substrates also undergo a Friedel-Crafts-type cyclization via an α-fluorocarbocation to yield fluorinated dihydronaphthalenes. nih.govnii.ac.jp
Spectroscopic and Computational Elucidation of 1,1 Difluorohex 1 Ene
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of fluorinated organic compounds. The presence of the spin-active ¹⁹F nucleus, along with ¹H and ¹³C, allows for a comprehensive analysis of the molecular framework of 1,1-difluorohex-1-ene and its derivatives.
Detailed NMR data has been reported for derivatives containing the this compound core, such as o-(1,1-difluorohex-1-en-2-yl)aniline (B14286522). orgsyn.org This data provides a clear picture of the chemical shifts and coupling constants associated with the CH3(CH2)3C(R)=CF2 substructure.
The ¹⁹F NMR spectrum is particularly diagnostic for gem-difluoroalkenes. Due to the asymmetric substitution at the C2 position, the two fluorine atoms on C1 are chemically non-equivalent (diastereotopic) and appear as distinct signals.
In the case of o-(1,1-difluorohex-1-en-2-yl)aniline, the two fluorine atoms resonate as doublets, a result of mutual geminal coupling (²JFF). orgsyn.org The observed chemical shifts are -89.2 ppm and -93.2 ppm, with a coupling constant of 43 Hz. orgsyn.org This large geminal F-F coupling is characteristic of such systems. The chemical shift values fall within the expected range for fluoroalkenes. slideshare.net
Table 1: ¹⁹F NMR Data for the this compound Moiety in o-(1,1-Difluorohex-1-en-2-yl)aniline
| Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Fa | -89.2 | d | ²JFF = 43 |
| Fb | -93.2 | d | ²JFF = 43 |
Data sourced from Organic Syntheses. orgsyn.org
The ¹³C and ¹H NMR spectra provide further structural confirmation, detailing the carbon backbone and the proton environments. The carbon signals of the double bond are significantly influenced by the attached fluorine atoms, exhibiting characteristic splitting patterns due to C-F coupling.
In the ¹³C NMR spectrum of o-(1,1-difluorohex-1-en-2-yl)aniline, the C1 carbon (=CF₂) appears at approximately 152.8 ppm as a doublet of doublets (or triplet) with a large one-bond C-F coupling constant (¹JCF) of around 287-288 Hz. orgsyn.org The C2 carbon appears further upfield at 89.0 ppm, also as a doublet of doublets, with a two-bond coupling (²JCF) of 17 and 22 Hz. orgsyn.org
The ¹H NMR spectrum clearly resolves the signals for the n-butyl group. The terminal methyl group (C6) protons appear as a triplet around 0.8-0.9 ppm, while the methylene (B1212753) groups (C3, C4, C5) produce multiplets in the typical aliphatic region. orgsyn.org
Table 2: ¹H and ¹³C NMR Spectroscopic Assignments for the this compound Moiety in o-(1,1-Difluorohex-1-en-2-yl)aniline
| Position | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹³C Multiplicity & Coupling Constants (J, Hz) |
| 1 | C | - | 152.8 | dd, J = 287, 288 |
| 2 | C | - | 89.0 | dd, J = 17, 22 |
| 3 | CH₂ | 2.24–2.32 (m) | 29.8 | dd, J = 2, 3 |
| 4 | CH₂ | 1.30–1.35 (m) | 27.7 | - |
| 5 | CH₂ | 1.30–1.35 (m) | 22.3 | - |
| 6 | CH₃ | 0.84–0.89 (m) | 13.8 | - |
Data sourced from Organic Syntheses. orgsyn.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR Chemical Shift Analysis
Theoretical and Computational Chemistry Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity and electronic structure of molecules like this compound. sumitomo-chem.co.jp These calculations provide insights into reaction energetics, transition state structures, and mechanistic pathways that are often difficult to probe experimentally. matlantis.com
DFT calculations have been widely applied to study reactions involving gem-difluoroalkenes, including cycloadditions, cross-coupling reactions, and eliminations. nih.govfrontiersin.orgnih.gov These studies help to rationalize observed selectivities and reaction outcomes.
DFT calculations have been instrumental in elucidating the complex mechanisms of transition metal-catalyzed reactions involving gem-difluoroalkenes. A notable study investigated the Pd/Cu co-catalyzed arylation of 6-chloro-1,1-difluoro-hex-1-ene. nih.gov
The calculations, performed at the B3LYP-D3BJ level of theory, explored several possible reaction pathways. nih.gov The lowest energy mechanism was found to involve:
Barrierless Addition: The addition of an aryl radical (Ar•) to the Pd(II) catalyst to form a Pd(III)-Ar intermediate.
Migratory Insertion: A subsequent β-migratory insertion of the aryl group into the double bond of the coordinated gem-difluoroalkene. This step was found to be significantly more favorable than the direct addition of the aryl radical to the alkene (by 40.3 kcal/mol). nih.gov
The study also computationally examined the critical subsequent steps that determine whether the fluorine atoms are retained. The resulting β,β-difluoroalkyl–Pd(III) intermediate can potentially undergo either β-hydride or β-fluoride elimination. DFT analysis of the corresponding transition states revealed that β-hydride elimination is kinetically favored over β-fluoride elimination, explaining the observed formation of products that retain the C-F bonds. nih.gov Specifically, the transition state for β-H elimination from the Pd(III) intermediate was found to be significantly lower in energy than that for β-F elimination. nih.gov
Similar computational approaches have been used to understand nickel-mediated cycloadditions of related fluorinated alkenes, where DFT was used to map the energy profiles of oxidative cyclization, β-fluorine elimination, and intramolecular insertion steps to identify the rate-determining transition states. frontiersin.orgfrontiersin.org
Density Functional Theory (DFT) Calculations
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the outcomes of chemical reactions. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as the nucleophile or electron donor, while the LUMO is the lowest energy orbital without electrons and can act as the electrophile or electron acceptor.
The energy of the HOMO is indicative of a molecule's electron-donating capability, with higher HOMO energies corresponding to stronger nucleophiles. Conversely, the energy of the LUMO reflects the electron-accepting ability; a lower LUMO energy signifies a more electrophilic molecule and a greater propensity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular reactivity. A small HOMO-LUMO gap generally implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. For gem-difluoroalkenes like this compound, the electron-withdrawing nature of the two fluorine atoms significantly lowers the energy of the LUMO, making the double bond susceptible to nucleophilic attack at the difluorinated carbon.
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of these frontier orbitals. While specific calculated values for this compound are not prominently available in published literature, the table below outlines the parameters that would be determined through such an analysis.
| Parameter | Description | Typical Calculation Method |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. | DFT (e.g., B3LYP/6-31G*) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. | |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO; a smaller gap often indicates higher reactivity. |
Quantum Chemical Modeling of Electronic Structure and Energetics
Quantum chemical modeling provides profound insights into the fundamental properties of molecules by solving approximations of the Schrödinger equation. Density Functional Theory (DFT) is a widely used class of methods for these calculations due to its balance of accuracy and computational cost. These models are instrumental in determining the electronic structure and energetic properties of compounds like this compound.
Key properties derived from these calculations include the total energy, dipole moment, and polarizability.
Total Energy: This value, typically given in Hartrees, represents the molecule's total electronic energy at 0 Kelvin. It is used to compare the relative stabilities of different isomers or conformations.
Dipole Moment: Measured in Debye (D), the dipole moment is a vector quantity that describes the separation of positive and negative charges within a molecule. For this compound, the high electronegativity of the fluorine atoms creates a significant dipole moment, influencing its polarity and intermolecular interactions.
Polarizability: This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a factor in determining intermolecular forces, such as London dispersion forces.
Detailed research findings from quantum chemical calculations provide a numerical basis for a molecule's behavior. Although specific computational results for this compound are not readily found in comprehensive databases or literature, the following table details the standard electronic and energetic properties that are typically calculated.
| Property | Description | Typical Units |
|---|---|---|
| Total Energy | The total electronic energy of the molecule in its optimized geometry, indicating its stability. | Hartrees |
| Dipole Moment | A measure of the net molecular polarity resulting from charge distribution. | Debye (D) |
| Polarizability | The measure of the deformability of the electron cloud by an electric field. | ų or a.u. |
Applications and Advanced Materials Incorporating 1,1 Difluorohex 1 Ene Substructures
Utilization as Versatile Synthetic Intermediates
The 1,1-difluoroalkene unit is a key functional group that serves as a versatile synthetic handle for constructing more complex molecular architectures. Derivatives of 1,1-difluorohex-1-ene are particularly useful as intermediates for introducing two different carbon substituents onto a difluorovinylidene (C=CF₂) unit. sciengine.com A general method involves a sequence of reactions starting from 2,2,2-trifluoroethyl p-toluenesulfonate to generate a 2,2-difluorovinylborane intermediate. nih.gov This intermediate can then undergo coupling reactions, for example with organocopper reagents, to produce unsymmetrically disubstituted 1,1-difluoro-1-alkenes. sciengine.com
One of the most significant applications is the synthesis of precursors for heterocyclic compounds. For instance, o-(1,1-Difluorohex-1-en-2-yl)aniline (B14286522) is a key intermediate synthesized via a palladium-catalyzed cross-coupling reaction. sciengine.comnih.gov This compound serves as a direct precursor for fluorinated indoles. nih.gov The synthesis demonstrates the utility of the this compound substructure in preparing highly functionalized aromatic intermediates that are primed for subsequent cyclization reactions. sciengine.com These reactions provide access to important synthetic building blocks like 1,1-difluoro-1,3-dienes and 1,1-difluoro-1,3-enyenes. sciengine.com
Polymerization and Copolymerization Studies
The incorporation of fluorine into polymers can lead to materials with exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The polymerization of fluorinated olefins like this compound is a key area of research for developing such advanced materials.
The homopolymerization of fluoroalkenes can be challenging due to steric hindrance. beilstein-journals.org Research on perfluorohex-1-ene, a close structural analog of this compound, has shown that homopolymerization can be achieved under conditions of ultrahigh pressure (15,000–16,000 atm) and high temperature (180–240 °C) in the presence of a perfluorinated peroxide initiator. beilstein-journals.org The resulting polyperfluorohex-1-ene is a partially crystalline material soluble in perfluorinated solvents, with the potential for creating polymer films and devices. beilstein-journals.org A patent also exists that references the homopolymer of this compound. researchgate.net
Table 1: Synthesis Conditions for Polyperfluorohex-1-ene
| Parameter | Value | Reference |
|---|---|---|
| Monomer | Perfluorohex-1-ene | beilstein-journals.org |
| Pressure | 15,000–16,000 atm | beilstein-journals.org |
| Temperature | 180–240 °C | beilstein-journals.org |
| Initiator | Perfluorinated peroxide | beilstein-journals.org |
Copolymerization of fluorinated olefins with non-fluorinated monomers is a strategic approach to develop functional fluoropolymers that balance unique fluorine-imparted properties with improved processability. sciengine.com This method can address some of the synthesis challenges associated with fluorinated monomers. sciengine.com However, the success of copolymerization is highly dependent on the nature of the comonomer. Fluorinated alkenes, being electron-poor, generally exhibit poor reactivity in copolymerization with other electron-poor or polar non-fluorinated monomers such as acrylates or styrene. nih.gov Conversely, they tend to copolymerize more effectively with electron-rich, non-polar monomers like ethylene (B1197577) or vinyl ethers, often leading to alternating copolymers. capes.gov.br This acceptor-donor relationship is a guiding principle in designing successful copolymerization strategies. capes.gov.br
The development of functional fluorinated polymers aims to combine the desirable properties of fluoropolymers with specific functionalities for advanced applications, such as flexible electronics or specialized coatings. sciengine.com One effective strategy is the copolymerization of fluoroalkenes with functional non-fluorinated monomers. sciengine.com While direct copolymerization of this compound with functional monomers is not widely reported, research on other fluorinated alkenes provides a blueprint. For example, post-polymerization modification is an alternative route where a non-fluorinated polymer is first synthesized and then selectively fluorinated. A silver-catalyzed decarboxylative fluorination of poly(acrylic acid) has been used to create poly(vinyl fluoride-co-acrylic acid), demonstrating a method to introduce fluoroalkene units into a pre-existing polymer backbone, thereby creating a functional, partially fluorinated copolymer. nih.gov This approach allows for precise control over the monomer ratio by adjusting the amount of the fluorinating agent. nih.gov
Copolymerization with Non-Fluorinated Monomers
Precursors for Complex Organic Scaffolds
The gem-difluoroalkene group in this compound derivatives can direct powerful chemical transformations, making it an excellent precursor for building complex, fluorine-containing ring systems.
Derivatives of this compound are highly effective precursors for synthesizing ring-fluorinated heterocycles, which are of significant interest in medicinal chemistry. A well-established method involves the intramolecular cyclization of β,β-difluorostyrene derivatives that have a nucleophilic group at the ortho position. nih.gov
The synthesis of 3-butyl-2-fluoro-1-tosylindole provides a clear example. The process begins with the preparation of the precursor, o-(1,1-difluorohex-1-en-2-yl)aniline. nih.gov This intermediate is then treated with p-toluenesulfonyl chloride to protect the aniline (B41778) nitrogen, yielding o'-(1,1-difluorohex-1-en-2-yl)-p-toluenesulfonanilide. nih.gov This molecule, upon treatment with a base such as potassium tert-butoxide, undergoes an intramolecular nucleophilic substitution where the sulfonamide nitrogen attacks the double bond, displacing a fluoride (B91410) ion to form the indole (B1671886) ring. nih.gov This cyclization strategy is broadly applicable for creating five-membered rings, including fluorinated pyrrolines, furans, and thiophenes. nih.gov
Table 2: Key Compounds in the Synthesis of 3-Butyl-2-fluoro-1-tosylindole
| Compound Name | Role | Reference |
|---|---|---|
| This compound | Ultimate Precursor Substructure | |
| o-(1,1-Difluorohex-1-en-2-yl)aniline | Key Intermediate | sciengine.comnih.gov |
| o'-(1,1-Difluorohex-1-en-2-yl)-p-toluenesulfonanilide | Cyclization Precursor | nih.gov |
Construction of Fluorinated Bicyclic Systems (e.g., Bicyclo[2.1.1]hexanes)
The synthesis of fluorinated bicyclic systems, particularly strained scaffolds like bicyclo[2.1.1]hexanes (BCHs), has garnered significant interest due to their potential applications in medicinal chemistry as bioisosteres for common aromatic and alicyclic groups. The introduction of gem-difluoro groups into the BCH framework can profoundly influence the molecule's conformational preferences, lipophilicity, and metabolic stability. One innovative approach to constructing 2,2-difluorobicyclo[2.1.1]hexanes involves an intramolecular [2+2] cycloaddition of 1,1-difluorohexa-1,5-dienes. rhhz.net
This strategy utilizes visible-light photocatalysis to trigger the cycloaddition. rhhz.net The required 1,1-difluorohexa-1,5-diene precursors can be synthesized from trifluoromethylalkenes. The photocatalyzed reaction proceeds efficiently under mild conditions, employing an iridium-based photosensitizer to convert the diene into the desired bicyclic product. rhhz.net This method demonstrates high regiocontrol, allowing for the precise installation of the difluorinated bridgehead at the 2-position of the bicyclo[2.1.1]hexane core. rhhz.net The reaction is generally tolerant of various substituents on the diene backbone, enabling access to a diverse range of functionalized gem-difluoro-BCHs. rhhz.net
Table 1: Photocatalyzed [2+2] Cycloaddition for the Synthesis of 2,2-Difluorobicyclo[2.1.1]hexanes rhhz.net
| Substrate (1,1-difluorohexa-1,5-diene) | Photocatalyst | Solvent | Reaction Time | Product | Yield (%) |
|---|---|---|---|---|---|
| 1-Phenyl-1,1-difluorohexa-1,5-diene | Ir(dF(CF₃)ppy)₂(bpy)(PF₆) | DMSO | 12 h | 1-Phenyl-2,2-difluorobicyclo[2.1.1]hexane | 85% |
| 1-(4-Methoxyphenyl)-1,1-difluorohexa-1,5-diene | Ir(dF(CF₃)ppy)₂(bpy)(PF₆) | DMSO | 12 h | 1-(4-Methoxyphenyl)-2,2-difluorobicyclo[2.1.1]hexane | 88% |
| 1-(4-Chlorophenyl)-1,1-difluorohexa-1,5-diene | Ir(dF(CF₃)ppy)₂(bpy)(PF₆) | DCM | 24 h | 1-(4-Chlorophenyl)-2,2-difluorobicyclo[2.1.1]hexane | 75% |
Data derived from a general method for the synthesis of 2,2-difluorobicyclo[2.1.1]hexanes. rhhz.net
Formation of Fluorinated Dienes and Enyenes
The 1,1-difluoroalkene moiety is a versatile precursor for synthesizing more complex fluorinated structures, such as conjugated dienes and enynes. These motifs are valuable building blocks in organic synthesis and can be found in various functional materials and biologically active compounds.
Fluorinated Dienes
Several catalytic methods have been developed to convert gem-difluoroalkenes into fluorinated dienes. One prominent strategy is the nickel-catalyzed hydroalkenylation of gem-difluoroalkenes with alkynes. nih.gov This reaction typically employs a nickel(0) catalyst, such as Ni(cod)₂, a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃), and a hydride source. The process effectively couples the difluoroalkene with an alkyne to furnish 2-fluoro-1,3-dienes in high yields. nih.gov
Another powerful method involves the nickel-catalyzed defluorinative coupling of α-trifluoromethylated allyl carbonates. nih.gov This reaction uses a reductant, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to facilitate the elimination of a fluoride ion, leading to the formation of a conjugated gem-difluoro-1,3-diene system. The reaction proceeds under relatively mild conditions and offers good yields for a variety of substrates. nih.gov
Table 2: Nickel-Catalyzed Synthesis of Fluorinated Dienes
| Method | Substrates | Catalyst System | Product Type | Representative Yield | Ref. |
|---|---|---|---|---|---|
| Hydroalkenylation | gem-Difluoroalkene, Alkyne | Ni(cod)₂ / PCy₃, BEt₃, LiOⁱPr | 2-Fluoro-1,3-diene | High | nih.gov |
Fluorinated Enyenes
The synthesis of fluorinated enynes from 1,1-difluoroalkene precursors often involves palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a particularly effective method for this transformation. rsc.org In a representative synthesis, a bromo-difluoroalkene, which can be derived from a corresponding 1,1-difluoroalkene, is coupled with a terminal alkyne. The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, affording the conjugated 1,1-difluoro-1,3-enyne in excellent yields. rsc.org These fluorinated enynes are valuable intermediates, for instance, in the synthesis of trifluoromethylated allenes. acs.org
Table 3: Palladium-Catalyzed Sonogashira Coupling for Fluorinated Enyne Synthesis rsc.org
| Alkene Substrate | Alkyne Substrate | Catalyst System | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| 1-Bromo-1,1-difluoro-2-arylethene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 1,1-Difluoro-2-aryl-4-phenyl-1-en-3-yne | ~95% |
Data derived from cross-coupling reactions of related difluoroallyl bromides. rsc.org
Future Directions and Emerging Research Frontiers
Development of More Efficient and Sustainable Synthetic Routes
The future of 1,1-difluorohex-1-ene synthesis is geared towards "green" chemistry principles, emphasizing efficiency, safety, and environmental stewardship. A significant frontier is the move away from stoichiometric reductants, which generate substantial waste. Nickel-promoted electrochemical reductive cross-coupling represents a major step in this direction. sioc-journal.cnacs.orgresearchgate.net This technique uses electricity as a "traceless" reductant to couple trifluoromethyl alkenes with alkyl halides or redox-active esters in an undivided cell, obviating the need for bulk metal powders like zinc. sioc-journal.cnsioc-journal.cn This not only simplifies purification but also enhances the sustainability of the process. sioc-journal.cn
Table 1: Comparison of Modern Synthetic Routes for gem-Difluoroalkenes
| Method | Key Features | Sustainability Aspect | Reference(s) |
|---|---|---|---|
| Electrochemical Reductive Cross-Coupling | Nickel-promoted; couples trifluoromethyl alkenes and alkyl halides. | Avoids stoichiometric metal reductants, reducing waste. | sioc-journal.cn, sioc-journal.cn, researchgate.net |
| Hydroboration/1,2-Elimination | Copper-catalyzed hydroboration followed by base-mediated elimination. | Can be performed in one pot; uses water as a solvent for elimination. | organic-chemistry.org |
| Zn-Mediated Decarboxylative/Defluorinative Alkylation | Uses N-hydroxyphthalimide esters as radical precursors. | Mild, efficient, and cost-effective protocol. | acs.org |
| Photocatalytic Deoxygenative Olefination | Uses (chlorodifluoromethyl)trimethylsilane (B179667) and triphenylphosphine (B44618) with blue light. | Utilizes visible light catalysis; broad functional group tolerance. | researchgate.net |
Exploration of Novel Catalytic Systems and Methodologies
The discovery of novel catalysts is paramount to unlocking new reaction pathways for synthesizing and functionalizing this compound. Visible-light photoredox catalysis has emerged as a powerful tool, enabling reactions under exceptionally mild conditions. mdpi.com Iridium and Ruthenium-based photocatalysts can facilitate C-F bond cleavage and the formation of gem-difluoroolefins from α-trifluoromethyl styrenes and diazoacetates. researchgate.netnih.govubc.ca These reactions often proceed via radical intermediates, opening up reactivity modes distinct from traditional two-electron processes. mdpi.com
Transition metals remain at the core of catalytic innovation. Beyond established palladium and copper systems, new catalysts are continually being developed. cas.cnnih.gov
Nickel-Catalyzed Systems: These are effective for reductive cross-coupling reactions, including electrochemical variants that merge C–F and C–O bond cleavage. sioc-journal.cnfigshare.com
Iron-Catalyzed Systems: Iron catalysis is being developed for the defluorosilylation of gem-difluoroalkenes, offering a low-cost and less toxic alternative to precious metals. nih.gov
Rhodium-Catalyzed Systems: Rh(III) catalysts have been used for the hydroarylation of gem-difluoroallenes to produce quaternary center-tethered gem-difluoroalkenes with high atom economy. rsc.org
Emerging frontiers include the use of non-metal catalysts. Simple, commercially available alkyl phosphines have been shown to act as "metallomimetic" catalysts for hydrodefluorination, mimicking the reactivity of transition metals. whiterose.ac.uk Furthermore, the development of single-atom catalysts, such as platinum atoms anchored on a silicon carbide substrate (Pt1/SiC), represents a cutting-edge approach to achieving highly efficient C-F bond activation.
Table 2: Overview of Novel Catalytic Systems for gem-Difluoroalkene Synthesis and Functionalization
| Catalyst Type | Example System | Reaction Type | Key Advantage | Reference(s) |
|---|---|---|---|---|
| Photocatalyst | [Ir{dF(CF3)ppy}2(bpy)]PF6 | gem-Difluoroolefination | Uses visible light; operates under mild conditions. | researchgate.net, nih.gov |
| Nickel Catalyst | Ni(OAc)2 / Ligand | Electrochemical Reductive Cross-Coupling | Sustainable (avoids chemical reductants). | sioc-journal.cn, researchgate.net |
| Iron Catalyst | FeCl2 / Ligand | Defluorosilylation | Low-cost, earth-abundant metal. | nih.gov |
| Rhodium Catalyst | Rh(III) Complex | Hydroarylation | High atom economy, excellent regioselectivity. | rsc.org |
| Main-Group Catalyst | PnBu3 (Tri-n-butylphosphine) | Hydrodefluorination (HDF) | Metal-free catalysis. | whiterose.ac.uk |
| Single-Atom Catalyst | Pt1/SiC | C-F Bond Activation / HDF | Maximum atom efficiency; high catalytic activity. |
Elucidation of Complex Reaction Mechanisms
A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and designing new transformations. Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for mapping the intricate energy landscapes of these reactions. nih.govosaka-u.ac.jprhhz.net
One area of intense study is the competition between β-fluoride and β-hydride elimination in metal-catalyzed reactions. In a palladium-catalyzed arylation of gem-difluoroalkenes, computational studies revealed that while β-fluoride elimination is thermodynamically favored, a Pd(III) catalytic cycle provides an alternative low-energy pathway involving β-hydride elimination and reinsertion, leading to the desired isomerized arylation product. rsc.org
Mechanisms for copper-catalyzed reactions have also been proposed. For the gem-difluoroolefination of diazo compounds, the mechanism is thought to involve the formation of a Cu-carbene, which undergoes migratory insertion into a Cu-CF3 bond, followed by a rapid β-fluoride elimination to yield the final product and regenerate the active catalyst. cas.cnorganic-chemistry.org
For photocatalytic reactions, mechanistic studies help to unravel the roles of single-electron transfer (SET) versus energy transfer. In some photocatalytic syntheses of gem-difluoroalkenes, a triplet carbene intermediate is generated via energy transfer, a pathway that can be controlled to prevent undesired side reactions like cyclopropanation. researchgate.netnih.gov DFT calculations have also been used to rationalize the regioselectivity of cycloaddition reactions involving gem-difluoroalkenes, showing that certain pathways are significantly lower in energy, which aligns with experimental observations. rhhz.net
Expansion of Applications in Diverse Chemical Fields
While the role of this compound and its congeners as carbonyl bioisosteres in medicinal chemistry is well-established, future research aims to broaden their applications significantly. rsc.orgnih.govnih.gov The unique electrophilicity of the gem-difluorovinyl moiety makes these compounds valuable as irreversible enzyme inhibitors. nih.govcas.cnnih.gov
Agrochemicals: There is a strong impetus to develop new agrochemicals based on the gem-difluoroalkene scaffold. Research has demonstrated that compounds like 1,1-difluorododec-1-ene possess potent insecticidal activity. chimia.ch Further optimization of this lead structure has led to the discovery of derivatives with broad activity against various insect pests and mites, highlighting the potential for developing novel crop protection agents. chimia.chchimia.ch
Materials Science: The incorporation of the gem-difluoro group into larger molecules can impart unique properties, such as enhanced chemical resistance or specific mechanical characteristics. evitachem.com This makes this compound and similar structures attractive building blocks for the synthesis of advanced polymers and functional materials. rsc.orgevitachem.com
Synthetic Intermediates: The C-F bonds in gem-difluoroalkenes are not inert and can be selectively functionalized. This reactivity allows gem-difluoroalkenes to serve as versatile platforms for accessing other valuable fluorine-containing structures, such as monofluoroalkenes, difluoroalkyl compounds, and trifluoromethyl groups, further expanding their utility in synthetic organic chemistry. sioc-journal.cnsioc-journal.cn
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing 1,1-difluorohex-1-ene with high purity and yield?
- Methodology : Use gas-phase fluorination of hex-1-ene with fluorine gas under controlled conditions (e.g., low temperature, inert atmosphere). Monitor reaction progress via gas chromatography (GC) with a DB-5 column and flame ionization detection (FID) to optimize reaction time and minimize side products like isomerization or over-fluorination .
- Key Data : Thermodynamic parameters (e.g., ΔfH°gas = -245 kJ/mol) from calorimetric studies can guide temperature and pressure optimization .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?
- Methodology :
- 19F NMR : The geminal fluorine atoms in this compound produce a distinct singlet at δ -85 ppm, absent in mono- or tri-fluorinated isomers.
- IR Spectroscopy : The C-F stretching vibration near 1100 cm⁻¹ and C=C stretching at 1650 cm⁻¹ confirm the double bond and fluorination pattern .
Q. What thermodynamic properties of this compound are critical for predicting its stability in reaction environments?
- Key Parameters :
- Enthalpy of formation (ΔfH°gas): -245 kJ/mol (experimental) vs. -238 kJ/mol (calculated via Ccr method) .
- Ionization energy (IE): 9.8 eV, indicating susceptibility to radical reactions .
Advanced Research Questions
Q. How do computational models (DFT, MD) resolve contradictions in reported thermodynamic data for this compound?
- Analysis : Discrepancies in ΔfH°gas values (e.g., -245 kJ/mol vs. -238 kJ/mol) arise from differences in experimental setups (e.g., static vs. flow calorimetry) and computational basis sets.
- Resolution Strategy :
- Perform multi-reference calculations (CASSCF) to account for electron correlation in fluorine-containing systems.
- Validate with high-pressure mass spectrometry (HPMS) to refine ionization energy measurements .
Q. What mechanistic insights explain the regioselectivity of electrophilic additions to this compound?
- Mechanism : The electron-withdrawing fluorine atoms destabilize the carbocation intermediate, favoring anti-Markovnikov addition.
- Experimental Design :
- Use deuterated reagents (e.g., DCl) to track protonation sites via ²H NMR.
- Compare kinetic data (Arrhenius plots) with DFT-calculated transition states .
Q. How can in silico models predict the environmental persistence and toxicity of this compound?
- Tools :
- EPI Suite : Estimate biodegradation half-life (t₁/₂ = 120 days) and bioaccumulation potential (log Kow = 2.1).
- OECD QSAR Toolbox : Assess endocrine disruption risks using structural alerts for fluorinated alkenes .
Methodological Recommendations
- Synthesis Optimization : Use flow reactors to enhance purity and minimize side reactions .
- Data Validation : Triangulate experimental and computational results to address discrepancies (e.g., calorimetry + CASSCF) .
- Ecological Risk : Combine QSAR predictions with microcosm studies for holistic risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
